5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the morpholine derivative: This involves the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitro-benzaldehyde in an ethanol solution under reflux conditions.
Substitution reactions: The compound undergoes a two-step substitution reaction, which is verified by FTIR, 1H and 13C NMR, and MS.
Chemical Reactions Analysis
5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act on non-receptor protein-tyrosine kinases, which play essential roles in regulating cell migration, adhesion, and cytoskeletal reorganization . These interactions can lead to various biological effects, depending on the specific context and conditions.
Comparison with Similar Compounds
5-FLUORO-2-METHOXY-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL: This compound also contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.
5-Fluoro-2-(methoxymethoxy)phenylboronic acid: This compound shares the fluorine and methoxy groups but differs in its boronic acid functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-17-7-4-15(19)12-18(17)26(22,23)20-13-14-2-5-16(6-3-14)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVMOOJBACSDDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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